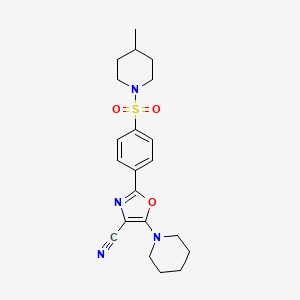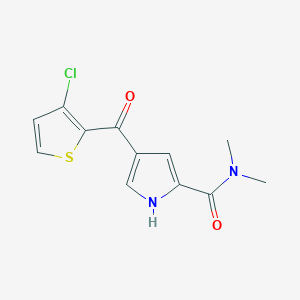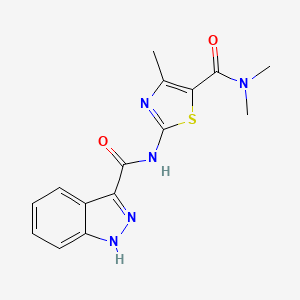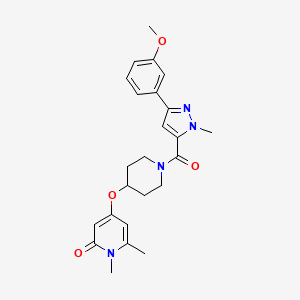![molecular formula C16H21N7O B2496429 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 1006327-19-0](/img/structure/B2496429.png)
6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide often involves multiple steps including condensation, cyclization, and functional group transformations. For example, the synthesis and characterization of similar pyrazole derivatives include techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction, highlighting the complex nature of synthesizing such molecules (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been studied using X-ray crystallography, providing detailed insights into their atomic arrangements. These studies reveal the planarity, stereochemistry, and conformational preferences of the molecule, which are crucial for understanding its reactivity and interactions (Soares & Dias, 2020).
Chemical Reactions and Properties
The reactivity and chemical behavior of this compound derivatives are influenced by their molecular structure. For instance, studies on related molecules demonstrate various reactions such as nucleophilic substitutions and cyclization reactions, leading to the formation of heterocyclic derivatives (Aly et al., 2019).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds within the pyrazolo[3,4-b]pyridine and pyrazolone families, including various derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, the study by H. Al-Ghamdi (2019) focused on synthesizing novel pyrazole derivatives to assess their antimicrobial activities, indicating a continued interest in exploring these compounds for potential therapeutic uses against microbial infections (Al-Ghamdi, 2019).
Anticancer and Anti-inflammatory Properties
Research has also extended to evaluating the anticancer and anti-inflammatory activities of pyrazolone and pyrazolo[3,4-b]pyridine derivatives. For example, the work by Khaled R. A. Abdellatif et al. (2014) and A. F. Eweas et al. (2015) delves into the synthesis of these compounds and their evaluation against cancer cell lines and inflammatory conditions, demonstrating the potential for these molecules in developing novel therapies for cancer and inflammation (Abdellatif et al., 2014); (Eweas et al., 2015).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and Density Functional Theory (DFT) calculations, have been conducted on pyrazolo[3,4-b]pyridine derivatives to understand their interaction with biological targets and to predict their chemical properties. The work by A. Al-Amiery et al. (2012) on pyranopyrazoles provides an example of how these compounds are characterized and evaluated for potential biological activities using theoretical approaches (Al-Amiery et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . It also showed strong hydrophobic interactions with His241 of the catalytic residue .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death and suppression
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The compound’s potent antileishmanial and antimalarial activities suggest that it is effective in the environments where these organisms thrive .
Orientations Futures
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . Future research could focus on developing novel strategies and applications of pyrazole scaffold . Also, further studies could explore the potential of this compound in the field of medicinal chemistry, drug discovery, and other related fields .
Propriétés
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-5-6-23-15-14(9(2)21-23)11(16(24)20-17)7-13(19-15)12-8-18-22(4)10(12)3/h7-8H,5-6,17H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAWRKNMZSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)



![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)


![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
